2-(2-甲氧基苯基)哌啶盐酸盐

描述

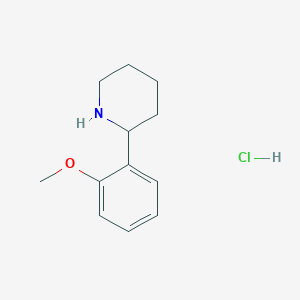

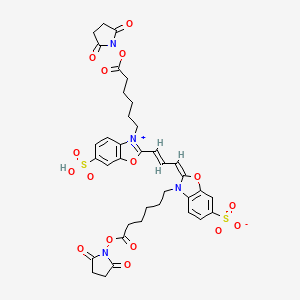

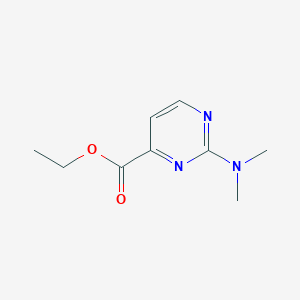

“2-(2-Methoxyphenyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 63359-32-0 . It has a molecular weight of 227.73 . This compound is a class of compounds that has been widely studied in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The InChI code for “2-(2-Methoxyphenyl)piperidine hydrochloride” is 1S/C12H17NO.ClH/c1-14-12-8-3-2-6-10 (12)11-7-4-5-9-13-11;/h2-3,6,8,11,13H,4-5,7,9H2,1H3;1H .

Chemical Reactions Analysis

Piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities that fit its appropriate use in pathological conditions of CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective .

Physical And Chemical Properties Analysis

“2-(2-Methoxyphenyl)piperidine hydrochloride” is a solid compound . It has a molecular formula of C12H18ClNO .

科学研究应用

药理分析

- 镇痛活性: 一项研究描述了一系列与 2-(2-甲氧基苯基)哌啶相关的化合物的合成和静脉内镇痛活性,证明了在动物模型中显着的镇痛效力和作用持续时间短。在这些化合物中,一些表现出优异的镇痛活性,强调了在需要快速恢复的短期手术过程中进一步药理研究的潜力 (Lalinde 等,1990).

化学分析和表征

杂质的鉴定和定量: 对具有中枢镇咳作用的哌啶衍生物氯哌拉定盐酸盐的研究,鉴定了大宗药物中的五种杂质并对其进行了定量。这些发现有助于药物化合物的质量控制和安全性评估 (Liu 等,2020).

合成中的溶剂效率: 在微波辐照下采用 2-甲氧基乙醇作为一种高效且可替代的反应溶剂,证明了 1,5-苯并二氮杂卓的合成得到了改善。该方法突出了清洁反应条件、节省时间和更高产率的优点,展示了 2-(2-甲氧基苯基)哌啶衍生物在促进化学反应中的应用 (Zangade 等,2011).

药物发现和开发

选择性雌激素受体调节剂: 代表选择性雌激素受体调节剂 (SERM) 类的化合物在乳房和子宫中表现出有效的雌激素拮抗剂特性,同时对骨组织和血清脂质具有雌激素激动剂样作用。这项研究强调了相关化合物在治疗骨质疏松症和乳腺癌等疾病中的治疗潜力 (Palkowitz 等,1997).

Sigma 受体结合和活性: 对某些衍生物哌啶环上的甲基取代的研究探索了 sigma(1) 受体的选择性结合和活性。鉴于 sigma(1) 受体参与多种脑功能,这项研究可以为神经病学和精神病学中使用的新的治疗剂的开发提供信息 (Berardi 等,2005).

安全和危害

This compound is labeled with the GHS07 pictogram and has the hazard statements H302, H312, H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

2-(2-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11;/h2-3,6,8,11,13H,4-5,7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSGLZAYZOPJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662847 | |

| Record name | 2-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)piperidine hydrochloride | |

CAS RN |

63359-32-0 | |

| Record name | 2-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1493822.png)

![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)

![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)